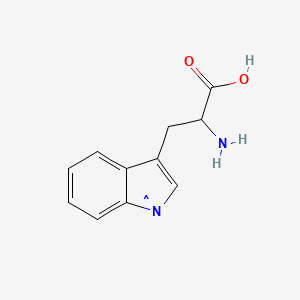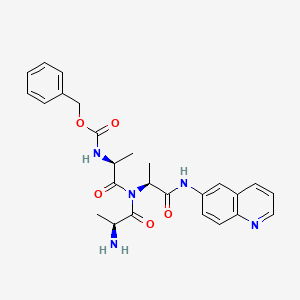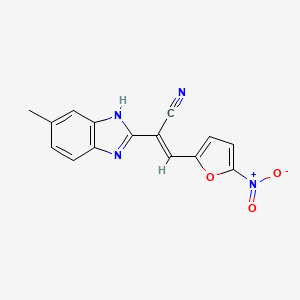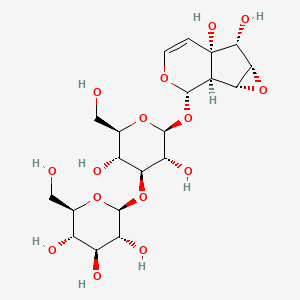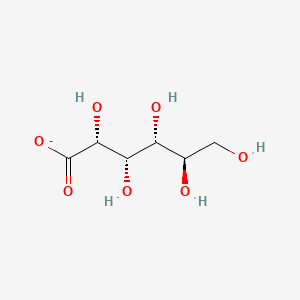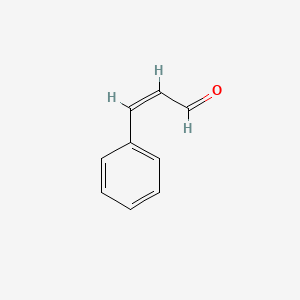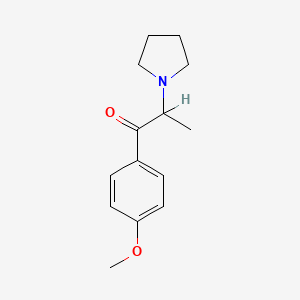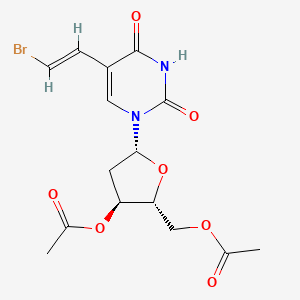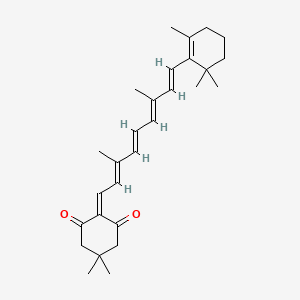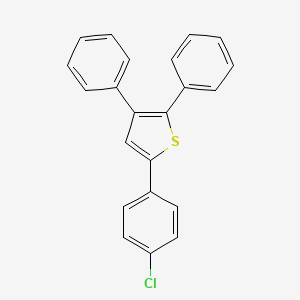
Triarathene
説明
Molecular Structure Analysis
Triarathene has a chemical formula of C22H15ClS . It is a thiophene in which the hydrogens at positions 2, 3, and 5 have been replaced by phenyl, phenyl, and p-chlorophenyl groups, respectively . Its molecular mass is 346.88 .
Physical And Chemical Properties Analysis
Triarathene is a synthetic compound . Its chemical structure does not exhibit isomerism . The exact physical properties such as melting point, boiling point, and solubility are not mentioned in the sources I found.
科学的研究の応用
Novel Natural Product Discovery
Research involving Harpagophytum procumbens (Devil's Claw) led to the identification of new natural products, including chinane-type tricyclic diterpenes, using HPLC-SPE-NMR techniques. This method, due to its high sensitivity, is revolutionary in natural products research for identifying multiple extract components, including minor ones, without extensive isolation procedures (Clarkson et al., 2006).
Bifunctional Trityl Groups in Biochemistry
Triphenylmethyl derivatives, closely related to triarathene, are significant in both dye production and as protecting groups in organic synthesis. Their ability to form a stabilized cation and their uses in bioconjugation, cross-linking, and other applications in biochemistry and fluorescence are notable (Shchepinov & Korshun, 2003).
Microbial Remediation of Contaminants
Trichloroethylene (TCE), which has similarities in structure and environmental impact to triarathene, has been the subject of extensive microbial remediation research. Studies have revealed biodegradation processes for TCE, including reductive dechlorination, cometabolism, and direct oxidation, all vital for environmental remediation strategies (Pant & Pant, 2010).
Biocatalytic Dechlorination
A unique anaerobic bacterium capable of degrading dichloroethenes and vinyl chloride, producing benign products like biomass, ethene, and inorganic chloride, has been discovered. This organism could potentially be used for environmental cleanup, particularly in groundwater contamination similar to that caused by triarathene-related compounds (He et al., 2003).
Advanced Synthesis Techniques
The synthesis and functionalization of complex chemical structures related to triarathene, such as the triangulenium system, have been explored. This includes challenging reactions and derivatization techniques that are significant in organic chemistry and material science (Krebs, 2003).
Bio-Electrochemical Dechlorination
An innovative approach using a carbon paper electrode as a direct electron donor facilitated microbial reductive dechlorination of TCE to ethene, highlighting a new method for bioremediation of chlorinated solvents. This technique is crucial for environmental applications, especially in treating water sources contaminated by compounds similar to triarathene (Aulenta et al., 2010).
特性
IUPAC Name |
5-(4-chlorophenyl)-2,3-diphenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClS/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)22(24-21)18-9-5-2-6-10-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXZLCFGVKMEEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6034970 | |
| Record name | Thiophene, 5-(4-chlorophenyl)-2,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6034970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triarathene | |
CAS RN |
65691-00-1 | |
| Record name | Triarathene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65691-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triarathene [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065691001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 5-(4-chlorophenyl)-2,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6034970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIARATHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEJ4RMZ7QT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

